2,2'-((3-(Decyloxy)propyl)oxidoimino)bisethanol
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Overview
Description
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is a chemical compound with a complex structure that includes a decyloxy group, a propyl chain, and an oxidoimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol typically involves the reaction of decyl alcohol with propylene oxide, followed by the introduction of an oxidoimino group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol.
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxidoimino group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol involves its interaction with molecular targets and pathways. The oxidoimino group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The decyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-((3-(Dodecyloxy)propyl)oxidoimino)bisethanol: Similar structure with a dodecyloxy group instead of a decyloxy group.
3-Isodecyloxypropanamine Chloride Ethoxylated: A related compound with different functional groups and applications.
Uniqueness
2,2’-((3-(Decyloxy)propyl)oxidoimino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
77500-13-1 |
---|---|
Molecular Formula |
C17H37NO4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
3-decoxy-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
InChI |
InChI=1S/C17H37NO4/c1-2-3-4-5-6-7-8-9-16-22-17-10-11-18(21,12-14-19)13-15-20/h19-20H,2-17H2,1H3 |
InChI Key |
LWRSNBZRBQURHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
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